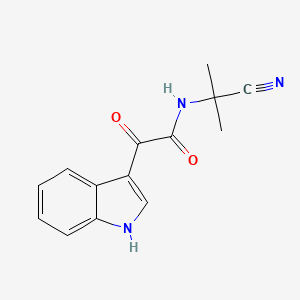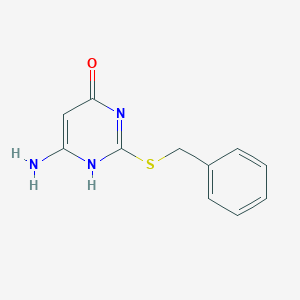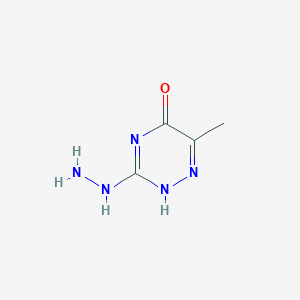![molecular formula C16H11N5S B7727592 6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol](/img/structure/B7727592.png)
6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol is a heterocyclic compound with the molecular formula C16H11N5S.
Preparation Methods
The synthesis of 6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with thiourea in the presence of a base such as potassium hydroxide, followed by cyclization with a suitable reagent like phosphorus oxychloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur, where the thiol group is replaced by other nucleophiles like halides or alkoxides.
Scientific Research Applications
6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are studied for their potential therapeutic effects, including anticonvulsant and anti-inflammatory properties.
Industry: It is used in the development of materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol include:
6,7-Diphenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol: This compound has a similar structure but differs in the position of the thiol group.
3-Methyl-6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine: This compound has a methyl group at the 3-position, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6,7-diphenyl-2H-[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5S/c22-16-19-18-15-17-13(11-7-3-1-4-8-11)14(20-21(15)16)12-9-5-2-6-10-12/h1-10H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKKPDDUKJTKTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NNC(=S)N3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Z)-Amino(phenyl)methylidene]benzenesulfonamide](/img/structure/B7727517.png)
![Acetonitrile, [(4,6-dimethyl-2-pyrimidinyl)thio]-](/img/structure/B7727524.png)
![N-[(4Z)-3,6,6-trimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine](/img/structure/B7727529.png)
![(2Z,N'E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide](/img/structure/B7727533.png)

![N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B7727551.png)




![2-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7727597.png)
![4-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7727598.png)

